(S)-2-amino-1-(3,3-difluoropyrrolidin-1-yl)-3-phenylpropan-1-one
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Overview
Description
(S)-2-amino-1-(3,3-difluoropyrrolidin-1-yl)-3-phenylpropan-1-one is a chiral compound with significant potential in medicinal chemistry. It is characterized by the presence of a pyrrolidine ring substituted with two fluorine atoms, an amino group, and a phenylpropanone moiety. This compound is of interest due to its potential biological activities and applications in drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-amino-1-(3,3-difluoropyrrolidin-1-yl)-3-phenylpropan-1-one typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a 1,4-diamine and a dihaloalkane, under basic conditions.
Introduction of Fluorine Atoms: The difluorination of the pyrrolidine ring can be achieved using electrophilic fluorinating agents like diethylaminosulfur trifluoride (DAST) or Selectfluor.
Amino Group Introduction: The amino group can be introduced via reductive amination of a suitable ketone precursor using ammonia or an amine and a reducing agent like sodium cyanoborohydride.
Phenylpropanone Attachment: The final step involves the attachment of the phenylpropanone moiety through a nucleophilic substitution reaction, typically using a halogenated phenylpropanone and a suitable nucleophile.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors for efficient heat and mass transfer, as well as advanced purification techniques like crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of oximes or nitroso derivatives.
Reduction: Reduction reactions can target the carbonyl group in the phenylpropanone moiety, converting it to an alcohol.
Substitution: The fluorine atoms in the pyrrolidine ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles like amines, thiols, or alkoxides in the presence of a suitable base.
Major Products
Oxidation: Oximes, nitroso derivatives.
Reduction: Alcohols.
Substitution: Various substituted pyrrolidine derivatives.
Scientific Research Applications
(S)-2-amino-1-(3,3-difluoropyrrolidin-1-yl)-3-phenylpropan-1-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Medicine: Explored for its potential therapeutic effects in metabolic disorders and as a lead compound in drug discovery.
Industry: Utilized in the development of novel pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of (S)-2-amino-1-(3,3-difluoropyrrolidin-1-yl)-3-phenylpropan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. For instance, as a DPP-IV inhibitor, it binds to the active site of the enzyme, preventing the degradation of incretin hormones, thereby enhancing insulin secretion and glucose regulation . The compound’s fluorine atoms and chiral center contribute to its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- (S)-2-amino-1-(3,3-difluoropyrrolidin-1-yl)-3-(4-methoxyphenyl)propan-1-one
- (S)-2-amino-1-(3,3-difluoropyrrolidin-1-yl)-3-(4-chlorophenyl)propan-1-one
Uniqueness
(S)-2-amino-1-(3,3-difluoropyrrolidin-1-yl)-3-phenylpropan-1-one is unique due to its specific substitution pattern, which imparts distinct physicochemical properties and biological activities. The presence of the difluoropyrrolidine ring enhances its metabolic stability and binding interactions with target proteins, distinguishing it from other similar compounds.
Properties
IUPAC Name |
(2S)-2-amino-1-(3,3-difluoropyrrolidin-1-yl)-3-phenylpropan-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16F2N2O/c14-13(15)6-7-17(9-13)12(18)11(16)8-10-4-2-1-3-5-10/h1-5,11H,6-9,16H2/t11-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IROKLVPZJDHNRR-NSHDSACASA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1(F)F)C(=O)C(CC2=CC=CC=C2)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CC1(F)F)C(=O)[C@H](CC2=CC=CC=C2)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16F2N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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